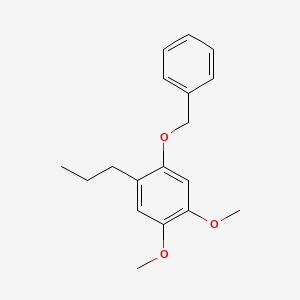

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene

Descripción

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is a substituted aromatic compound characterized by a benzyloxy group at position 1, two methoxy groups at positions 4 and 5, and a propyl chain at position 2. Its molecular formula is C₁₉H₂₂O₃, with a molecular weight of 298.38 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate polarity due to the methoxy and benzyloxy substituents, and enhanced lipophilicity from the propyl group. It is primarily utilized in pharmaceutical intermediates and organic synthesis, where its substitution pattern influences reactivity and binding affinity in target systems .

Propiedades

Número CAS |

583026-97-5 |

|---|---|

Fórmula molecular |

C18H22O3 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene |

InChI |

InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3 |

Clave InChI |

FUZPSORMISWKQM-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Benciloxi)-4,5-dimetoxi-2-propilbenceno generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un método común incluye la protección de los grupos hidroxilo seguida de alquilación y posterior desprotección. Por ejemplo, la protección bencílica de los grupos hidroxilo fenólicos se puede lograr utilizando cloruro de bencilo en presencia de una base como el hidróxido de sodio. El grupo propil se puede introducir a través de la alquilación de Friedel-Crafts utilizando cloruro de propil y un catalizador ácido de Lewis como el cloruro de aluminio .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. La selección de disolventes y las técnicas de purificación también son cruciales para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Benciloxi)-4,5-dimetoxi-2-propilbenceno experimenta diversas reacciones químicas, que incluyen:

Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir sustituyentes adicionales en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Hidruro de litio y aluminio.

Sustitución: Ácido nítrico, ácido sulfúrico.

Principales productos:

Oxidación: Aldehídos, ácidos carboxílicos.

Reducción: Fenoles.

Sustitución: Derivados nitro.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 1-(Benciloxi)-4,5-dimetoxi-2-propilbenceno depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, modulando su actividad. Los grupos benciloxi y dimetoxi pueden influir en la afinidad de unión y la especificidad del compuesto hacia estos objetivos . Las vías moleculares exactas involucradas pueden variar según el contexto biológico específico y la naturaleza del objetivo .

Compuestos similares:

1-(Benciloxi)-2-yodo-4-terc-octilbenceno: Similar en estructura pero con un sustituyente yodo, utilizado en reacciones de acoplamiento de Ullmann.

1-(2-Benciloxi-2-feniletil)-1,2,3-triazol: Un derivado de triazol con actividad antifúngica.

1-Benciloxi-5-feniltetrazol: Conocido por su actividad contra las células de cáncer de próstata dependientes del receptor de andrógenos.

Singularidad: 1-(Benciloxi)-4,5-dimetoxi-2-propilbenceno es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in alkoxy groups, alkyl chains, or halogen substituents. Key comparisons are outlined below:

Table 1: Comparison of Key Properties

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP (Lipophilicity) |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene | C₁₉H₂₂O₃ | 1-BnO, 4,5-OMe, 2-Pr | 298.38 | Moderate (DMSO, MeOH) | 3.8 ± 0.2 |

| 4-(Benzyloxy)-3-chlorobenzaldehyde | C₁₄H₁₁ClO₂ | 4-BnO, 3-Cl, 1-CHO | 246.69 | Low (DCM, THF) | 2.5 ± 0.3 |

| 1-(Benzyloxy)-4-methoxy-2-propylbenzene | C₁₇H₂₀O₂ | 1-BnO, 4-OMe, 2-Pr | 256.34 | High (EtOAc, MeOH) | 3.1 ± 0.1 |

| 1-(Benzyloxy)-4,5-diethoxy-2-propylbenzene | C₂₁H₂₆O₃ | 1-BnO, 4,5-OEt, 2-Pr | 326.43 | Low (Hexane, DCM) | 4.5 ± 0.2 |

Pharmacological and Industrial Relevance

- Lipophilicity and Bioavailability : The propyl chain in 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene increases LogP (3.8 vs. 2.5–3.1 in analogues), favoring membrane permeability in drug delivery systems.

- Solubility Trade-offs : Dimethoxy groups improve solubility in polar solvents compared to diethoxy derivatives (Table 1), making the compound more versatile in synthetic applications.

Actividad Biológica

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- IUPAC Name : 1-(benzyloxy)-4,5-dimethoxy-2-propylbenzene

Biological Activity Overview

Research indicates that 1-(benzyloxy)-4,5-dimethoxy-2-propylbenzene exhibits various biological activities including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have significant antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation.

The biological activity of 1-(benzyloxy)-4,5-dimethoxy-2-propylbenzene is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It is believed to modulate signaling pathways that are crucial for cell growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various compounds, including 1-(benzyloxy)-4,5-dimethoxy-2-propylbenzene. The results indicated:

- Inhibition Zones : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

In vitro studies assessed the anticancer potential of the compound on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18.5 |

| MCF-7 | 22.3 |

| A549 | 20.1 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the efficacy of 1-(benzyloxy)-4,5-dimethoxy-2-propylbenzene against pathogenic bacteria. The results confirmed its potential as a natural antimicrobial agent with minimal side effects compared to synthetic alternatives.

Case Study 2: Cancer Cell Proliferation Inhibition

A research team investigated the effects of the compound on cancer cell proliferation. They found that treatment with varying concentrations led to a significant reduction in cell viability in all tested lines, suggesting its role in inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.